molecular formula C2H2F3I B141898 1,1,1-Trifluoro-2-iodoethane CAS No. 353-83-3

1,1,1-Trifluoro-2-iodoethane

Cat. No. B141898
CAS RN: 353-83-3
M. Wt: 209.94 g/mol
InChI Key: RKOUFQLNMRAACI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-iodoethane is a chemical compound that serves as a versatile intermediate in organic synthesis. It is particularly useful for introducing trifluoroethyl groups into various molecular frameworks. The compound has been utilized in cross-coupling reactions with aryl and heteroaryl boronic acid esters, enabling the convenient addition of trifluoroethyl groups to aryl and heteroaryl moieties under mild conditions .

Synthesis Analysis

The synthesis of 1,1,1-Trifluoro-2-iodoethane-based compounds can be achieved through several methods. One approach involves the use of trifluoroacetaldehyde N-tosylhydrazone as a precursor for trifluorodiazoethane, which is then inserted into various bonds such as P-H, O-H, S-H, and C-H, under copper-catalyzed conditions . Another method includes the lithiation of 1,1,1-Trifluoro-2-iodoethane followed by reaction with aldehydes or ketones and subsequent acetylation to yield iodoallylic acetates, which can be transformed into 1,1-difluoroallenes .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,2-difluoro-1,1,2,2-tetrachloroethane, has been studied using techniques like electron diffraction. These studies have revealed the existence of isomeric forms and provided detailed measurements of bond distances and angles, which are crucial for understanding the reactivity and properties of these molecules . Similarly, the structure of 1-trifluoromethylthio-1,2,2-trifluoroethene has been determined, showing the orientation of the S-CF3 bond and providing insights into the molecular geometry .

Chemical Reactions Analysis

1,1,1-Trifluoro-2-iodoethane participates in various chemical reactions. For instance, it can be used in photoredox catalysis under visible light to difunctionalize styrenes, introducing both a trifluoroethyl group and a hydroxyl group into the molecule, with the oxygen atom originating from molecular oxygen . Additionally, the gas-phase decomposition of related compounds has been studied, revealing patterns of fragmentation and bond cleavages that are informative for understanding the reactivity of 1,1,1-Trifluoro-2-iodoethane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1,1-Trifluoro-2-iodoethane and its derivatives are influenced by their molecular structures. For example, the bond strength in various iodonium compounds has been investigated, providing insights into the stability and reactivity of these species. The study of these properties is essential for the application of 1,1,1-Trifluoro-2-iodoethane in synthetic chemistry .

Scientific Research Applications

  • Catalyst in Organic Synthesis

    • 1,1,1-Trifluoro-2-iodoethane has been used as a catalyst in the preparation of α-tosyloxyketones from ketones, showing effective results in good yields. This involves an oxidation process to create a hypervalent iodine intermediate which then reacts with ketones (Zhang et al., 2014).
  • Synthesis of Difluoroallenes

    • It has been used in the synthesis of 1,1-Difluoroallenes, an important compound in various chemical reactions. This process involves zinc-promoted 1,2-elimination and has been deemed efficient for creating these compounds (Oh, Fuchibe & Ichikawa, 2011).
  • Photocatalysis Applications

    • In photocatalysis, 1,1,1-Trifluoro-2-iodoethane has been utilized in reactions with alkylalkenes and silyl enol ethers under visible light. This process introduces a trifluoroethyl group and an iodine atom, which is significant for synthesizing β-trifluoromethyl ketones (Huang et al., 2015).
  • Cross-Coupling Reactions in Chemistry

    • The compound has found applications in cross-coupling reactions with aryl and heteroaryl boronic acid esters. This protocol allows the introduction of trifluoroethyl groups into a variety of aryl and heteroaryl moieties under mild conditions, which is pivotal in organic synthesis (Liang et al., 2012).
  • Trifluoroethylation and Difunctionalization

    • It has been used for the trifluoroethylation of styrenes, a process where a trifluoromethyl group and a hydroxyl group are introduced simultaneously. This radical reaction is significant for generating γ-trifluoromethyl alcohols (Li et al., 2015).
  • Synthesis of Fluorinated Organic Compounds

    • A heterobifunctional fluoroalkylation reagent derived from 1,1,1-Trifluoro-2-iodoethane has been developed, proving to be versatile for the preparation of various fluorinated organic compounds (Dai et al., 2016).
  • Atmospheric Lifetime Estimation

    • Research has been conducted to estimate the atmospheric lifetimes of compounds like 1,1,1-Trifluoro-2-iodoethane, crucial for understanding their environmental impact (Nakano, Shibata & Watanabe, 2017).

Safety And Hazards

1,1,1-Trifluoro-2-iodoethane is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and not ingesting the compound .

properties

IUPAC Name

1,1,1-trifluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F3I/c3-2(4,5)1-6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOUFQLNMRAACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188810
Record name 1,1,1-Trifluoro-2-iodoethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-2-iodoethane

CAS RN

353-83-3
Record name 1,1,1-Trifluoro-2-iodoethane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-2-iodoethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1-Trifluoro-2-iodoethane
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Record name 1,1,1-trifluoroiodoethane
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Record name 1,1,1-TRIFLUORO-2-IODOETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
226
Citations
YS Feng, CQ Xie, WL Qiao, HJ Xu - Organic letters, 2013 - ACS Publications
An efficient C sp –CH 2 CF 3 bond-forming reaction via Pd-catalyzed 2,2,2-trifluoroethylation of aryl and alkyl terminal alkynes has been developed. This protocol proceeds under mild …
Number of citations: 73 pubs.acs.org
TR RIETHOF - 1954 - search.proquest.com
STUDIES IN MOLECULAR STRUCTURE The V ib ra tio nal S pec tra of OF 3CH2I and CF 3C0C1 AT he sis Subm itted to th e F ac Page 1 STUDIES IN MOLECULAR STRUCTURE The …
Number of citations: 2 search.proquest.com
H Li, J Sheng, GX Liao, BB Wu, HQ Ni… - Advanced Synthesis …, 2020 - Wiley Online Library
A nickel‐catalyzed direct trifluoroethylation of aryl iodides with an industrial raw material CF 3 CH 2 I has been developed, demonstrating high efficiency, excellent functional‐group …
Number of citations: 14 onlinelibrary.wiley.com
M Huang, L Li, ZG Zhao, QY Chen, Y Guo - Synthesis, 2015 - thieme-connect.com
Reactions of 1,1,1-trifluoro-2-iodoethane with alkylalkenes and silyl enol ethers were performed in the presence of a catalytic amount of fac-Ir(ppy) 3 and an excessive amount of Hünig’…
Number of citations: 34 www.thieme-connect.com
WM Kwok, PK Ng, GZ He, DL Phillips - Molecular Physics, 1997 - Taylor & Francis
We report resonance Raman spectra of 1,1,1-trifluoro-2-iodoethane in cyclohexane taken with excitation wavelengths within the A-band absorption. The experimental A-band …
Number of citations: 16 www.tandfonline.com
B Zhang, L Han, J Hu, J Yan - Synthetic Communications, 2014 - Taylor & Francis
With 1,1,1-trifluoro-2-iodoethane as catalyst, a novel and efficient procedure has been developed for preparation of α -tosyloxyketones from ketones. In this protocol, 1,1,1-trifluoro-2-…
Number of citations: 2 www.tandfonline.com
S Xu, HH Chen, JJ Dai, HJ Xu - Organic letters, 2014 - ACS Publications
An efficient Cu-promoted reductive coupling of aryl iodides with 1,1,1-trifluoro-2-iodoethane has been developed. This reaction could occur in good yields under milder conditions as …
Number of citations: 57 pubs.acs.org
M Hauptschein, A Fainberg, M Braid - The Journal of Organic …, 1958 - ACS Publications
1, 1-Difluoroethylene has been found to react thermally with iodine to form quite unexpectedly, 1, 1, 1-trifluoro-2-iodoethane as the major product. Another principal product of the …
Number of citations: 8 pubs.acs.org
X Chen, L Li, C Pei, J Li, D Zou, Y Wu… - The Journal of Organic …, 2021 - ACS Publications
Herein, we developed the first visible-light-induced direct Csp 2 -H radical 2,2,2-trifluoroethylation of coumarins with commercially available and cheap reagent CF 3 CH 2 I at room …
Number of citations: 21 pubs.acs.org
R Tekel - 1949 - search.proquest.com
PURDUE UNIVERSITYTHIS IS TO CERTIFY THAT THE THESIS PREPARED UNDER MY SUPERVISIONENTITLED THE PREPARATION OF CERTAIN FLUORINATED ALKANESAND …
Number of citations: 2 search.proquest.com

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